3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane
Overview
Description
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane: is an organofluorine compound characterized by the presence of both trifluoromethyl and iodo groups. This compound is of interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the trifluoromethyl groups and the reactivity of the iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane typically involves the introduction of the trifluoromethyl and iodo groups onto a suitable precursor. One common method is the halogen exchange reaction, where a precursor compound containing a different halogen is reacted with iodine under specific conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen exchange reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Addition Reactions: The presence of multiple halogens allows for various addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include thiolates, amines, or ethers.
Oxidation Products: Oxidation can lead to the formation of iodinated alcohols or ketones.
Reduction Products: Reduction typically results in the formation of dehalogenated compounds.
Scientific Research Applications
Chemistry: 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for creating complex molecular architectures.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants. Its unique properties contribute to the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane is largely dependent on its chemical reactivity. The electron-withdrawing trifluoromethyl groups and the reactive iodine atom enable the compound to participate in a variety of chemical reactions. These reactions can target specific molecular pathways, making the compound useful in the design of targeted pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 3-Chloro-2-(trifluoromethyl)-2-bromo-1,1,1-trifluoropropane
- 3-Chloro-2-(trifluoromethyl)-2-fluoro-1,1,1-trifluoropropane
- 3-Chloro-2-(trifluoromethyl)-2-chloro-1,1,1-trifluoropropane
Comparison: Compared to its analogs, 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane exhibits unique reactivity due to the presence of the iodine atom. Iodine is more reactive than bromine, chlorine, or fluorine, making this compound particularly useful in reactions requiring high reactivity. The trifluoromethyl groups further enhance its chemical stability and influence its electronic properties, distinguishing it from other halogenated compounds.
Properties
IUPAC Name |
2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF6I/c5-1-2(12,3(6,7)8)4(9,10)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSUYHNDADQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF6I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378716 | |
Record name | 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240122-22-9 | |
Record name | 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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